molecular formula C7H8INO3S B14832793 N-(2-Hydroxy-5-iodophenyl)methanesulfonamide

N-(2-Hydroxy-5-iodophenyl)methanesulfonamide

Cat. No.: B14832793
M. Wt: 313.12 g/mol
InChI Key: SUQAZDHRRIXYNQ-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-5-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H8INO3S

Molecular Weight

313.12 g/mol

IUPAC Name

N-(2-hydroxy-5-iodophenyl)methanesulfonamide

InChI

InChI=1S/C7H8INO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3

InChI Key

SUQAZDHRRIXYNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-hydroxy-5-iodophenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(2-Hydroxy-5-iodophenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Hydroxy-5-iodophenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-5-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-5-iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and allows for specific interactions that are not possible with other similar compounds .

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